molecular formula C19H15N3O4 B2653432 1-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PYRROLIDIN-2-ONE CAS No. 946254-38-2

1-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PYRROLIDIN-2-ONE

Cat. No.: B2653432
CAS No.: 946254-38-2
M. Wt: 349.346
InChI Key: OHXWGZMNOAREAS-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 2H-1,3-benzodioxol-5-yl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. The benzodioxol ring is associated with enhanced metabolic stability and bioavailability in pharmaceuticals, while the oxadiazole group is known for its role in hydrogen bonding and π-stacking interactions, making it prevalent in drug design . Crystallographic tools like SHELX and ORTEP-3 are critical for determining its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-17-8-13(19-20-18(21-26-19)12-4-2-1-3-5-12)10-22(17)14-6-7-15-16(9-14)25-11-24-15/h1-7,9,13H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXWGZMNOAREAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 18
  • H : 16
  • N : 4
  • O : 3

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of anti-inflammatory and antitumor activities. Research suggests that the oxadiazole moiety may contribute to its pharmacological effects by modulating signaling pathways associated with inflammation and cell proliferation.

Antimicrobial Activity

Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interference with bacterial protein synthesis and cell wall integrity.

Antitumor Effects

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of similar compounds revealed that derivatives with a benzodioxole structure displayed enhanced efficacy against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising potential for further development as an antimicrobial agent .

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectConcentration (µM)
AntimicrobialStaphylococcus aureusInhibition of growth32
AntitumorMCF-7 (breast cancer)Induction of apoptosis>10

Comparison with Related Compounds

Compound NameMIC (µg/mL)Cytotoxicity (IC50 µM)
1-(2H-1,3-benzodioxol-5-yl)-4-(3-phenyl...)32>10
3-(1,3-benzodioxol-5-yl)-6-phenyltriazole165
Oxadiazole derivative X64>20

Future Directions

Given the promising biological activities observed, future research should focus on:

  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

(E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (A1)

  • Structure : Combines a 3-phenyl-1,2,4-oxadiazole group with a chalcone backbone.
  • Properties : High synthetic yield (89%), melting point 154–155°C, and distinct $ ^1H $ NMR signals (e.g., δ 8.02 ppm for oxadiazole protons).
  • Relevance : Demonstrates the oxadiazole group’s role in enhancing rigidity and binding affinity.

2-(2H-1,3-Benzodioxol-5-ylamino)-N-(2-methylpropyl)propanamide Structure: Benzodioxol group linked to a propanamide scaffold. Properties: Molecular weight 264.32 g/mol; likely targets neurological pathways due to benzodioxol’s serotoninergic activity.

5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structure : Triazolone core with phenyl and piperidine substituents.
  • Properties : Similar molecular complexity; triazolone derivatives often exhibit antifungal or anticancer activity.

Comparative Analysis Table:

Compound Core Structure Key Functional Groups Synthetic Yield (%) Biological Relevance
Target Compound Pyrrolidin-2-one Benzodioxol, Oxadiazole N/A Hypothesized CNS/antimicrobial
A1 Chalcone Oxadiazole, Dichlorophenyl 89 Antimicrobial, Anticancer
2-(2H-1,3-Benzodioxol-5-yl...) Propanamide Benzodioxol, Amide N/A Neurological modulation
5-{1-[(3-Methylphenyl)acetyl]...} Triazolone Triazolone, Phenyl N/A Antifungal, Enzyme inhibition

Research Findings and Trends:

  • Oxadiazole vs. Triazolone : Oxadiazoles (as in the target compound and A1) generally exhibit stronger hydrogen-bonding capacity compared to triazolones, improving target selectivity .
  • Benzodioxol vs. Phenyl : Benzodioxol’s electron-rich aromatic system enhances metabolic stability over simple phenyl groups, as seen in neurological agents .
  • Synthetic Accessibility : A1’s high yield (89%) suggests that the oxadiazole formation step is efficient, which may extend to the target compound’s synthesis .

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